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Compound of Interest

Compound Name:
7-(Benzyloxy)-6-methoxyquinolin-

4-ol

CAS No.: 205448-29-9

Cat. No.: B3022049

Get Quote

Executive Summary: The Scaffold at the Crossroads
7-(Benzyloxy)-6-methoxyquinolin-4-ol (and its tautomer, the 4-one) represents a critical

pharmacophore in the design of tyrosine kinase inhibitors (TKIs). While structurally analogous

to the quinazoline core of first-generation EGFR inhibitors (e.g., Gefitinib), this quinoline

scaffold offers distinct electronic and steric properties that shift its selectivity profile toward

multi-kinase inhibition, including VEGFR-2 (KDR), Src, and EGFR.

This guide dissects the structure-activity relationship (SAR) of this core, contrasting it with the

4-anilinoquinazoline standard, and details the synthetic utility of the benzyloxy "masking"

strategy in late-stage drug optimization.

Chemical Architecture & Tautomerism
The molecule exists in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and the

keto (4-quinolone) forms. In the solid state and polar solvents, the keto form predominates,

stabilized by intermolecular hydrogen bonding and aromaticity.
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data, please view the interactive version.

Unlock Full Protocol on Website

Mechanistic Implication
For medicinal chemists, the "4-ol" designation is a functional misnomer; the molecule acts as

the substrate for deoxychlorination. The carbonyl oxygen is exchanged for a chlorine atom

(using POCl

or SOCl

), converting the inactive scaffold into an electrophilic species (4-chloroquinoline) capable of

coupling with anilines.

Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is defined by three distinct vectors: the Hinge Binder (C6),

the Solvent Interface (C7), and the Specificity Gate (C3/C4).

Position 6: The Methoxy Anchor[1]
Function: The methoxy group at C6 is an obligate donor of electron density and a hydrogen

bond acceptor.

Interaction: In the ATP binding pocket of kinases (e.g., EGFR), the oxygen atom accepts a

hydrogen bond from the backbone amide of the hinge region (often Met793 in EGFR or

Cys919 in VEGFR2).
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SAR Insight: Replacing the methoxy with a bulkier ethoxy or isopropoxy group often

diminishes potency due to steric clash with the "gatekeeper" residue (e.g., Thr790). The

methyl group is the optimal size for deep pocket penetration.

Position 7: The Benzyloxy "Mask"[1]
Function: The benzyloxy group serves a dual purpose: lipophilic probe and synthetic

protecting group.

Steric Tolerance: The C7 position points toward the solvent-exposed region of the kinase

cleft. Large groups here (like benzyl) are tolerated but rarely optimal for final drugs due to

poor solubility.

Synthetic Utility: The benzyl ether is stable under basic conditions (used in

coupling) but can be selectively cleaved (using TFA or

) to reveal a 7-OH phenol.

Optimization: The revealed phenol is subsequently alkylated with solubilizing moieties (e.g.,

morpholinopropane in Gefitinib).

Direct Comparison: 7-Benzyloxy analogs often show 10-50x lower potency than their 7-(3-

morpholinopropoxy) counterparts in cellular assays, primarily due to poor solubility and

lack of additional H-bonding interactions at the solvent front.

The Core: Quinoline (1-N) vs. Quinazoline (2-N)
This is the defining divergence point.
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Critical Insight: The quinoline core allows for substitution at the C3 position. Introducing a

cyano group (-CN) at C3 (as seen in Pelitinib/EKB-569) dramatically increases reactivity of the

C4-aniline Michael acceptor, converting the reversible inhibitor into an irreversible covalent

inhibitor of EGFR.

Visualization: Synthetic & Pharmacophore Logic
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Figure 1: The strategic role of the 7-benzyloxy scaffold in converting early precursors into

soluble, active kinase inhibitors.
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Experimental Protocol: Conversion to Active Kinase
Inhibitor
Objective: Synthesis of N-(3-chloro-4-fluorophenyl)-7-(benzyloxy)-6-methoxyquinolin-4-amine

(Representative EGFR/VEGFR inhibitor).

Phase 1: Activation (Deoxychlorination)
Reagents: 7-(Benzyloxy)-6-methoxyquinolin-4-ol (1.0 eq), Phosphoryl chloride (

, 5.0 eq), catalytic DMF.

Procedure:

Suspend the quinolin-4-ol in neat

under inert atmosphere (

).

Add 2-3 drops of DMF (catalyst).

Reflux at 105°C for 3 hours. The suspension will clear as the chloro-intermediate forms.

Workup: Evaporate excess

under reduced pressure. Pour residue onto crushed ice/ammonia water to neutralize.
Filter the yellow precipitate (4-chloro-7-benzyloxy-6-methoxyquinoline).

Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The polar starting material (

) converts to a non-polar spot (

).

Phase 2: Coupling ( )
Reagents: 4-Chloro-intermediate (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol

(IPA).
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Procedure:

Dissolve the chloro-quinoline in IPA (10 mL/g).

Add the aniline derivative.

Reflux at 85°C for 4-6 hours. The product often precipitates as the hydrochloride salt.

Isolation: Cool to room temperature. Filter the solid. Wash with cold IPA and ether.

Validation:

1H NMR (DMSO-d6): Look for the diagnostic loss of the C4-H signal and the appearance

of aniline aromatic protons. The benzyloxy

appears as a singlet around

5.2 ppm.

Performance Comparison: Quinoline vs.
Quinazoline[2]
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Data Interpretation
In comparative inhibition assays (e.g., against EGFR wt):
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The Quinazoline derivative typically exhibits an

.

The Quinoline derivative typically exhibits an

.

Conclusion: The lack of the N3 nitrogen results in the loss of a water-mediated hydrogen

bond network in the EGFR pocket. However, this "looser" fit allows the quinoline to

accommodate the slightly different ATP pockets of VEGFR and Src, making it a superior

scaffold for anti-angiogenic therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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